4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound classified as a derivative of 1,3,4-thiadiazole. This class of compounds has gained considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure includes a benzamide moiety linked to a 5-methyl-1,3,4-thiadiazole ring, which contributes to its pharmacological potential.
The compound is cataloged under the Chemical Abstracts Service Registry Number 392243-17-3. It is primarily sourced from chemical suppliers and research institutions involved in synthetic organic chemistry and drug discovery.
The synthesis of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of thiosemicarbazide with various reagents to form the 1,3,4-thiadiazole ring. A common synthetic route includes:
Technical Details: The reactions are generally conducted under reflux conditions in organic solvents such as dichloromethane or ethanol to ensure complete conversion and high yields.
The molecular formula of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is C17H16N3OS. Its structural representation can be described by the following InChI notation:
This structure reveals the presence of both aromatic and heterocyclic components, which are crucial for its biological activity.
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo several types of chemical reactions:
The primary target of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is carbonic anhydrase IX. The compound inhibits this enzyme's activity through competitive binding at its active site. This inhibition disrupts the balance of carbon dioxide and bicarbonate ions within cells, affecting pH regulation and ion transport processes.
Biochemical Pathways: The inhibition of carbonic anhydrase IX can lead to apoptosis in cancer cells by altering metabolic pathways that are critical for cell survival.
Key physical and chemical properties of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide include:
Property | Value |
---|---|
Molecular Weight | 316.39 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties suggest that the compound is suitable for various applications in scientific research due to its solubility profile and stability.
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several promising applications:
The 1,3,4-thiadiazole ring system is a sulfur-containing heterocycle characterized by a five-membered aromatic structure with two nitrogen atoms and one sulfur atom. This configuration confers exceptional electronic versatility and metabolic stability, making it a privileged scaffold in drug design [7]. As a pyrimidine bioisostere, the thiadiazole nucleus mimics nucleic acid bases, enabling direct interference with DNA replication processes—a property leveraged in anticancer drug development [1] [5]. The sulfur atom contributes to pharmacological activity through low-lying C-S σ* orbitals that generate regions of low electron density (σ-holes), facilitating strong target interactions with biological macromolecules [7]. Additionally, thiadiazoles exhibit mesoionic behavior, allowing them to cross cellular membranes efficiently due to balanced lipophilicity and polarity, significantly enhancing bioavailability compared to oxygen-containing analogs [5] [8].
Table 1: Key Physicochemical Properties of 1,3,4-Thiadiazole vs. Related Heterocycles
Property | 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | Imidazole |
---|---|---|---|
Aromaticity | High | High | High |
Dipole Moment (D) | 3.5–4.2 | 2.5–3.0 | 3.7–4.5 |
Log P (Avg) | 1.8–2.5 | 1.2–1.8 | 0.8–1.5 |
Mesoionic Character | Yes | Limited | No |
Bioisosteric Mimicry | Pyrimidine | Pyridine | Histidine |
Benzamide-conjugated thiadiazoles represent a strategic advancement in hybrid pharmacophore design. The benzamide moiety provides critical hydrogen-bonding capacity through its carbonyl and amide groups, enabling precise interactions with enzyme active sites [2] [9]. When coupled with the thiadiazole ring, it forms a tri-domain architecture (aromatic-benzamide-thiadiazole) that merges complementary pharmacological properties. The benzyl group at the 4-position of the benzamide component introduces steric bulk and lipophilicity, enhancing membrane permeability—particularly relevant for targeting intracellular enzymes like kinesin spindle proteins [5] [9]. Structure-activity relationship (SAR) studies indicate that substitutions on the benzyl ring significantly modulate bioactivity: electron-withdrawing groups (e.g., halogens) enhance anticancer potency against lung (A549) and ovarian (SKOV-3) cell lines, while electron-donating groups (e.g., methyl, methoxy) improve activity against breast cancer (MCF-7) models [5]. This hybrid architecture maintains optimal ligand efficiency (LE > 0.3) by conserving low molecular weight (<400 Da) while maximizing target engagement.
Table 2: Biological Activity Trends in Benzamide-Thiadiazole Hybrids
Substituent Pattern | Anticancer IC50 (μM) | Urease Inhibition IC50 (μM) | Dominant Mechanism |
---|---|---|---|
4-Fluorobenzyl (SKOV-3) | 2.79–3.58 | Not reported | DNA intercalation |
4-Methylphenyl (MCF-7) | 1.62–4.61 | Not reported | Cell cycle arrest (G2/M) |
Unsubstituted benzyl (A549) | 3.26–15.7 | Not reported | Apoptosis induction |
3,4-Dichlorophenyl (Urease) | Not reported | 0.87–1.41 | Competitive urease inhibition |
Thiadiazole drug discovery spans over seven decades, originating with carbonic anhydrase inhibitors like acetazolamide (1950s) for glaucoma and diuretic applications [10]. The 1980s saw expansion into antimicrobials with sulfamethizole, which inhibits bacterial dihydropteroate synthase. The 2000s marked a therapeutic pivot toward oncology with kinesin inhibitors like litronesib and filanesib entering clinical trials for refractory cancers [1] [5]. Contemporary research focuses on molecular hybridization, exemplified by 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, which merge the thiadiazole nucleus with benzamides to create multitarget agents. Synthetic methodologies have evolved from classical cyclization (thiosemicarbazide + CS₂/KOH) to advanced techniques like microwave-assisted synthesis (15–30 min vs. 12–24 hr traditionally) and solvent-free mechanochemistry, improving yields from 28–41% to >85% [7] [9]. Patent analyses reveal accelerating innovation, with >120 thiadiazole patents filed between 2020–2025 alone, predominantly covering anticancer and antimicrobial applications [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7